4SC-202
Vue d'ensemble
Description
4SC-202 is an orally administered small molecule used in the treatment of cancer. It is an epigenetic modulator with a unique mechanism of action that inhibits both lysine-specific demethylase (LSD1) and class I histone deacetylases (HDAC1, HDAC2, HDAC3). These proteins play significant roles in the regulation of signaling pathways in cancer cells .
Mécanisme D'action
- Role : These targets play significant roles in the regulation of signaling pathways in degenerated cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
4SC-202 plays a pivotal role in biochemical reactions by modulating the activity of specific enzymes and proteins. It inhibits lysine-specific demethylase (LSD1) and class I histone deacetylases (HDAC 1, 2, and 3). These interactions lead to changes in the methylation and acetylation patterns of histone proteins, which are essential for the regulation of gene expression. By altering these patterns, this compound promotes the expression of certain genes while suppressing others, ultimately affecting cellular differentiation and proliferation .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cervical cancer cells, this compound inhibits proliferation and induces apoptosis by targeting the prolactin receptor (PRLR) signaling pathway. It also causes G2/M phase arrest in the cell cycle, further inhibiting cell growth . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the methylation and acetylation patterns of histone proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of lysine-specific demethylase (LSD1) and class I histone deacetylases (HDAC 1, 2, and 3). These enzymes are crucial for the regulation of gene expression through histone modification. By inhibiting these enzymes, this compound alters the methylation and acetylation patterns of histone proteins, leading to changes in gene expression. This results in increased differentiation and decreased proliferation of cancer cells. Additionally, this compound affects gene expression through interactions with proteins such as Bromodomain-containing Protein 4 (BRD4) and MYC, which play significant roles in cancer cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces G2/M phase arrest and apoptosis in cervical cancer cells in a time-dependent manner. The compound’s stability and degradation over time have also been studied, with results indicating that this compound remains effective in inhibiting cell proliferation and inducing apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving nude mice with cervical cancer xenografts, this compound was administered at doses of 50 or 100 mg/kg every two days for 30 days. The results showed that this compound significantly reduced tumor growth and induced apoptosis in a dose-dependent manner. No toxic effects on serum biochemical indicators or mouse organs were observed, indicating that this compound is well-tolerated at these dosages .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate gene expression through histone modification. By inhibiting lysine-specific demethylase (LSD1) and class I histone deacetylases (HDAC 1, 2, and 3), this compound affects the methylation and acetylation patterns of histone proteins. This leads to changes in the expression of genes involved in cellular differentiation and proliferation. Additionally, this compound has been shown to interact with proteins such as Bromodomain-containing Protein 4 (BRD4) and MYC, which are involved in cancer cell signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. Studies have shown that this compound can inhibit microtubule formation, affecting the transport and distribution of cellular components. This inhibition of microtubule formation contributes to the compound’s ability to induce G2/M phase arrest and apoptosis in cancer cells .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on histone modification and gene expression. The compound’s ability to inhibit lysine-specific demethylase (LSD1) and class I histone deacetylases (HDAC 1, 2, and 3) is crucial for its activity. Additionally, this compound has been shown to affect the formation of mitotic spindles, further influencing its subcellular localization and activity .
Méthodes De Préparation
The synthesis of 4SC-202 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods typically involve large-scale synthesis in specialized facilities, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
4SC-202 undergoes several types of chemical reactions, primarily involving its role as an inhibitor of LSD1 and HDACs. The compound can participate in oxidation and reduction reactions, as well as substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically the demethylated or deacetylated forms of histone proteins, which result from the inhibition of LSD1 and HDACs .
Applications De Recherche Scientifique
4SC-202 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown promise as a therapeutic agent due to its ability to modulate epigenetic markers and inhibit tumor growth. Studies have demonstrated its efficacy in treating various types of cancer, including acute myeloid leukemia, pancreatic cancer, and triple-negative breast cancer . Additionally, this compound has been investigated for its potential to enhance the immune response against cancer cells and to sensitize cancer cells to chemotherapy .
Comparaison Avec Des Composés Similaires
4SC-202 is unique in its dual inhibition of LSD1 and HDACs, which distinguishes it from other compounds that target only one of these enzymes. Similar compounds include romidepsin (FK228), which is a class I histone deacetylase inhibitor, and other HDAC inhibitors such as vorinostat (SAHA). Unlike this compound, these compounds do not inhibit LSD1 and therefore have different mechanisms of action and therapeutic profiles . The combination of LSD1 and HDAC inhibition by this compound provides a broader range of epigenetic modulation, making it a more versatile and potentially more effective therapeutic agent .
Propriétés
IUPAC Name |
(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVXAZDVNICKFJ-ICSBZGNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186222-89-8 | |
Record name | Domatinostat tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOMATINOSTAT TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary molecular targets of 4SC-202?
A1: this compound acts as a dual inhibitor, targeting both class I histone deacetylases (HDACs) specifically HDAC1, HDAC2, and HDAC3 and the lysine-specific histone demethylase 1A (LSD1/KDM1A) [, , , , ].
Q2: How does this compound affect gene expression?
A2: By inhibiting HDACs and LSD1, this compound alters the epigenetic landscape of cells. This leads to changes in chromatin structure and ultimately affects the transcription of various genes, including those involved in cell cycle regulation, apoptosis, differentiation, and immune responses [, , , , , , , , , ].
Q3: Does this compound impact specific signaling pathways in cancer cells?
A3: Yes, research indicates that this compound inhibits key signaling pathways implicated in cancer development and progression. This includes the Wnt signaling pathway [], the Hedgehog signaling pathway [, ], and the TGFβ signaling pathway [].
Q4: What is the role of BRD4 and MYC in the mechanism of action of this compound?
A4: Studies suggest that BRD4, an acetyllysine reader, and MYC, a transcription factor, are essential for the expression of a subset of genes induced by this compound, particularly those involved in promoting tumor cell differentiation [].
Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?
A5: Preclinical studies have demonstrated the anti-tumor activity of this compound against a wide range of cancers, including osteosarcoma [], myelodysplastic syndromes [], triple-negative breast cancer [, ], acute myeloid leukemia [], atypical teratoid/rhabdoid tumors [], oral squamous cell carcinoma [, , , ], hepatocellular carcinoma [], medulloblastoma [], pancreatic cancer [, , ], cervical cancer [], and cutaneous T cell lymphoma [].
Q6: How does this compound affect cancer cell behavior in vitro?
A6: In vitro studies have shown that this compound inhibits cancer cell growth and proliferation [, , , , , , , , , , , , ], induces cell cycle arrest [, , , , ], promotes apoptosis [, , , , , , , , , , ], and reduces cell migration and invasion [, , , , , ].
Q7: Has this compound demonstrated efficacy in in vivo models of cancer?
A7: Yes, this compound has shown promising anti-tumor activity in vivo, reducing tumor growth in xenograft models of osteosarcoma [], myelodysplastic syndromes [], triple-negative breast cancer [], and pancreatic cancer [].
Q8: Does this compound impact the tumor microenvironment?
A8: Research suggests that this compound can modulate the tumor microenvironment, particularly by increasing the infiltration of cytotoxic CD8+ T cells [, , , ]. This suggests potential for enhancing the efficacy of immunotherapies.
Q9: What is the impact of this compound on cancer stem cells (CSCs)?
A9: Studies indicate that this compound may be particularly effective against CSCs, a subpopulation of cancer cells resistant to conventional therapies. This compound has been shown to reduce the number of cells expressing CSC markers and inhibit their self-renewal capacity [, , , , ].
Q10: What are the implications of this compound's effects on the tumor microenvironment and CSCs?
A10: These findings suggest that this compound holds promise not only as a direct anti-cancer agent but also as a potential adjuvant therapy to enhance the effectiveness of other treatments, such as chemotherapy and immunotherapy.
Q11: Has this compound been investigated in combination with other therapies?
A11: Yes, preclinical studies have explored the synergistic potential of this compound in combination with various therapies. For example, this compound has been shown to enhance the efficacy of chemotherapy in pancreatic cancer models [, , ] and improve the response to HER2-targeted therapy in breast cancer [].
Q12: What is the rationale for combining this compound with immune checkpoint inhibitors (CPIs)?
A12: The ability of this compound to enhance tumor immunogenicity and promote CTL infiltration makes it a promising candidate for combination therapy with CPIs. Preclinical data suggests that this strategy could improve responses to CPI therapy, particularly in patients with resistance to CPIs alone [, , , ].
Q13: Are there any ongoing clinical trials evaluating this compound?
A13: Yes, this compound has advanced to clinical trials for various cancers. Notably, a phase Ib/II clinical trial (SENSITIZE9, NCT03278665) is currently investigating the combination of this compound with anti-PD-1 therapy in patients with advanced melanoma who are refractory or non-responsive to anti-PD-1 antibodies [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.